BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Medicinal Chemistry Chemical Biology Drug Discovery

This N-cyclohexyl-1,2,4-oxadiazole-thioacetamide (CAS 1251623-08-1) is a novel analog with no published pharmacological data. It serves as an ideal structural control or selectivity panel member for profiling the oxadiazole-thioacetamide scaffold. Procuring teams must assume full responsibility for primary characterization (HPLC, NMR, HRMS), solubility, and target-based screening. Its synthetic handles enable further derivatization, making it a valuable late-stage intermediate for focused SAR libraries.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 1251623-08-1
Cat. No. B2677660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
CAS1251623-08-1
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C21H22N4O2S/c26-18(23-17-9-5-2-6-10-17)14-28-19-12-11-16(13-22-19)21-24-20(25-27-21)15-7-3-1-4-8-15/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,26)
InChIKeyXCMRBGNEJVWNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251623-08-1) – Scientific Selection Criteria


N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251623-08-1) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole-thioacetamide class. Despite its presence in commercial chemical catalogs, a comprehensive search of the primary scientific literature, patent databases, and authoritative chemical registries (PubChem, ChEMBL) yielded no peer-reviewed research articles, patents, or curated biological activity data that specifically characterize this molecule [1]. The publicly available information is primarily limited to vendor-supplied descriptions on chemical marketplace websites, many of which fall outside acceptable sourcing criteria for evidence-based procurement. Consequently, foundational parameters such as pharmacological target engagement, potency, selectivity, and pharmacokinetic properties remain uncharacterized in the open scientific record.

Why N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide Cannot Be Interchanged with In-Class Analogs


Within the 1,2,4-oxadiazole-thioacetamide class, even minor structural modifications—such as altering the N-substituent from cyclohexyl to benzyl or the oxadiazole 3-position from phenyl to ethyl—can drastically shift pharmacological profiles, as evidenced by analogous series in cystic fibrosis transmembrane conductance regulator (CFTR) modulation and NTPDase inhibition [1]. Without compound-specific selectivity, potency, and ADMET data for CAS 1251623-08-1, any assumption of functional equivalence to its closest structural neighbors (e.g., N-benzyl or N-(thiophen-2-ylmethyl) congeners) carries a high risk of experimental failure. The absence of published head-to-head comparator data means that generic substitution cannot be scientifically justified at this time [2].

Quantitative Evidence for Differentiated Selection of N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide


Evidence Gap: No Quantifiable Differentiation Data Available for CAS 1251623-08-1

A systematic review of public-domain databases (PubChem, ChEMBL, PubMed, Google Patents) and the broader scientific literature was conducted for the target compound [1]. The search employed the exact CAS number, IUPAC name, molecular formula (C21H22N4O2S), and substructure SMILES notation. No primary research publications, patents claiming specific biological activity for this molecule, or bioassay results from authoritative databases (e.g., PubChem BioAssay, ChEMBL) were identified. The closest structural analogs, such as N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251588-20-1) and N-benzyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, similarly lack published pharmacological characterization . As a result, no quantitative comparison of potency, selectivity, solubility, metabolic stability, or in vivo efficacy can be performed. The core requirement for a Product-Specific Evidence Guide—namely, comparative quantitative data against a named baseline—cannot be met for this compound at the present time.

Medicinal Chemistry Chemical Biology Drug Discovery

Application Scenarios for N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide Based on Available Evidence


Chemical Probe Development Requiring De Novo Characterization

In the absence of published data, this compound could be considered for exploratory medicinal chemistry campaigns where the 1,2,4-oxadiazole-thioacetamide core is of interest and a novel N-cyclohexyl analog is desired. However, the procuring team must assume responsibility for all primary characterization, including purity verification, solubility determination, target-based screening, and counter-screening against closely related family members such as N-benzyl and N-(thiophen-2-ylmethyl) derivatives to establish any differentiation [1]. The established synthetic accessibility of related oxadiazole-thioacetamides suggests that parallel synthesis of a focused library for structure-activity relationship (SAR) studies is feasible [2].

Negative Control or Selectivity Panel Compound

Given the broad pharmacological potential of oxadiazole derivatives in inflammation, cystic fibrosis, and nucleotide signaling [1], this compound could serve as a structural control or selectivity panel member in assays where the oxadiazole-thioacetamide scaffold is being profiled. Its activity (or lack thereof) against a panel of known oxadiazole targets—such as NTPDases or CFTR—would need to be empirically determined to position it relative to tool compounds with known activity [2].

Synthetic Intermediate for Diversification

The thioacetamide linkage and N-cyclohexyl terminus provide synthetic handles for further derivatization. The compound could be used as a late-stage intermediate in the synthesis of more complex molecular architectures, where the intact 3-phenyl-1,2,4-oxadiazole-pyridine-thioether core is retained. Its procurement value in this context depends on chemical purity and batch-to-batch consistency, which must be verified through independent analytical methods (HPLC, NMR, HRMS) before use [1].

Quote Request

Request a Quote for N-cyclohexyl-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.